

YCH2823: A Technical Guide to its Effects on TP53 Mutant Cells

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For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53, encoded by the TP53 gene, is a critical regulator of cellular stress responses, including cell cycle arrest, apoptosis, and DNA repair. Mutations in TP53 are among the most common genetic alterations in human cancers, often leading to a loss of tumor-suppressive function and, in some cases, a gain of oncogenic activities. The stability of the p53 protein is tightly regulated, in part, by the ubiquitin-specific protease 7 (USP7). Inhibition of USP7 has emerged as a promising therapeutic strategy to restore p53 function in cancer cells. This technical guide provides an in-depth overview of **YCH2823**, a novel and potent small molecule inhibitor of USP7, and its effects on cancer cells, with a particular focus on those harboring TP53 mutations.

Introduction to YCH2823

YCH2823 is a novel, potent, and selective inhibitor of ubiquitin-specific protease 7 (USP7).[1] [2][3] It was developed as a potential anticancer agent and has demonstrated significant efficacy in inhibiting the growth of a range of cancer cell lines, including those with both wild-type and mutant TP53.[1][2] **YCH2823** is reported to be approximately five times more potent than the earlier USP7 inhibitor, FT671.[1]

Mechanism of Action







YCH2823 exerts its anticancer effects by directly targeting the catalytic domain of USP7.[1] USP7 is a deubiquitinating enzyme that removes ubiquitin chains from its substrate proteins, thereby preventing their degradation by the proteasome. One of the key substrates of USP7 is MDM2, an E3 ubiquitin ligase that targets p53 for degradation.

By inhibiting USP7, **YCH2823** leads to the following downstream effects:

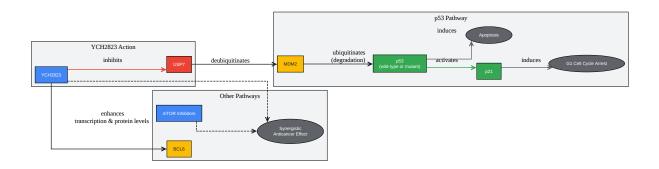
- Increased p53 and p21 Expression: Inhibition of USP7 prevents the deubiquitination of MDM2, leading to its auto-ubiquitination and subsequent degradation. The reduction in MDM2 levels results in the stabilization and accumulation of the p53 protein.[1] This, in turn, leads to the transcriptional activation of p53 target genes, including the cyclin-dependent kinase inhibitor p21.[1]
- Cell Cycle Arrest: The upregulation of p21 inhibits cyclin-dependent kinases, leading to a halt in cell cycle progression, primarily at the G1 phase.[1]
- Induction of Apoptosis: The accumulation of p53 can also trigger the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[1]

The crucial role of the p53-p21 signaling axis in the activity of **YCH2823** is highlighted by findings that knockdown of p53 or p21 significantly reduces the sensitivity of cancer cells to the compound.[1]

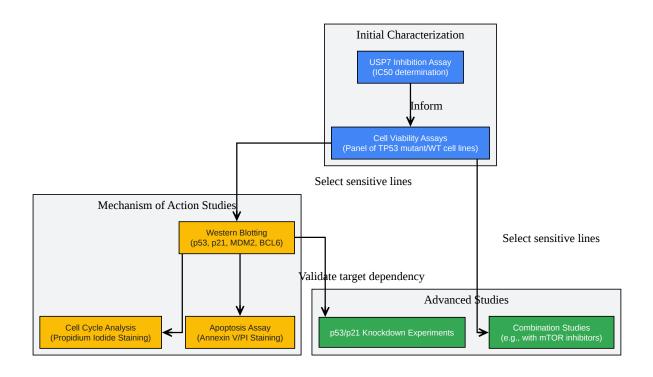
Signaling Pathways

The primary signaling pathway affected by **YCH2823** is the USP7-p53 axis. However, its effects extend to other interconnected pathways.









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